molecular formula C25H23BrNP B1246302 (2-Aminobenzyl)triphenylphosphonium bromide CAS No. 78133-84-3

(2-Aminobenzyl)triphenylphosphonium bromide

Cat. No. B1246302
CAS RN: 78133-84-3
M. Wt: 448.3 g/mol
InChI Key: FBTZMAUPYYNVPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminobenzyl)triphenylphosphonium bromide is a chemical compound used in various organic synthesis processes. It has been explored for its role in the synthesis of indoles and other complex organic structures.

Synthesis Analysis

  • The compound is synthesized using a reaction with aromatic aldehydes or α,β-unsaturated aldehydes under microwave-assisted conditions. This method yields 2-substituted indoles in high yields (81-97%) through a one-pot reaction (Kraus & Guo, 2008).
  • Similarly, it is utilized for the synthesis of 2,3-disubstituted indoles in high yields (Kraus & Guo, 2009).

Molecular Structure Analysis

  • The compound’s molecular structure has been characterized, revealing insights into its geometric and electronic properties. For instance, (p-Bromobenzyl)triphenylphosphonium bromide, a related compound, exhibits a slightly irregular tetrahedral geometry around the phosphorus atom (Vogt, Wulff-molder & Meisel, 1996).

Chemical Reactions and Properties

Physical Properties Analysis

  • The physical properties, including solubility and phase behavior, are determined by its molecular structure and have implications for its use in various chemical reactions.

Chemical Properties Analysis

  • It has been employed in the Wittig reaction to form various organic compounds, demonstrating its reactivity and utility in organic synthesis (Taira, Danjo & Imamoto, 2002).
  • It shows reaction versatility, being used in the palladium-catalyzed cyclization of N-aryl-N'-(o-bromobenzyl)hydrazines (Song & Yee, 2001).

Scientific Research Applications

Synthesis of Indoles and Advanced Intermediates

  • (2-Aminobenzyl)triphenylphosphonium bromide has been used for synthesizing 2-substituted indoles and as an advanced intermediate in the synthesis of arcyriacyanin A and rutaecarpines. This process involves reactions with aromatic aldehydes or alpha, beta-unsaturated aldehydes under specific conditions, yielding high yields of indoles (Kraus & Guo, 2008); (Kraus & Guo, 2009).

Corrosion Inhibition

  • This compound has shown effectiveness as an eco-friendly inhibitor for mild steel corrosion in acidic solutions. Its high inhibition efficiency has been demonstrated through various methods like potentiostatic polarization and electrochemical impedance spectroscopy, suggesting its potential as a corrosion inhibitor (Goyal et al., 2018).

Development of Novel Enamine Compounds

  • The compound is involved in the formation of phosphonium salts with luminescence properties, useful in the field of optoelectronics. These salts have been studied for their potential applications in metal chelates and luminescence properties (Popov et al., 2019).

Other Scientific Applications

  • It has been used in the synthesis of various compounds like 1-aryl-1H-indazoles and in the development of molecules for mitochondrial pH determination, showcasing its versatility in organic chemistry and biochemistry (Song & Yee, 2001); (Culcasi et al., 2013).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

(2-aminophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZMAUPYYNVPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449889
Record name (2-Aminobenzyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminobenzyl)triphenylphosphonium bromide

CAS RN

78133-84-3
Record name (2-Aminobenzyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminobenzyl)triphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Aminobenzyl alcohol (60.0 g, 0.487 mol) was dissolved in acetonitrile (2.5 L) and brought to reflux. Triphenylphosphine hydrobromide (167 g, 0.487 mol) was added and the mixture was heated at reflux for 3 h. The reaction mixture was concentrated to approximately 500 mL and left at room temperature for 1 h. The precipitate was filtered and washed with cold acetonitrile followed by hexane. The solid was dried overnight at 40° C. under vacuum to give triphenyl(2-aminobenzyl)phosphonium bromide (193 g, 88%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.